N'-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide
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Overview
Description
N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a furan ring, a phenoxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with furan-2-carbohydrazide under appropriate conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and furan rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the phenoxy or furan rings .
Scientific Research Applications
N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide include other phenoxyacetic acid derivatives and furan-based carbohydrazides. Examples include:
- 2-(4-chloro-3-methylphenoxy)acetohydrazide
- 4-chloro-2-methylphenoxyacetic acid
- Furan-2-carbohydrazide
Uniqueness
N’-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-9-7-10(15)4-5-11(9)21-8-13(18)16-17-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUSBSYWTJQOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49736966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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